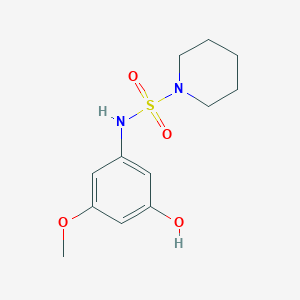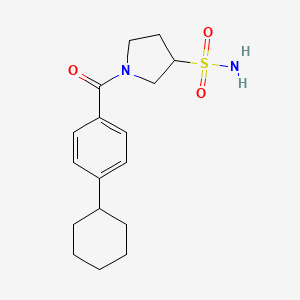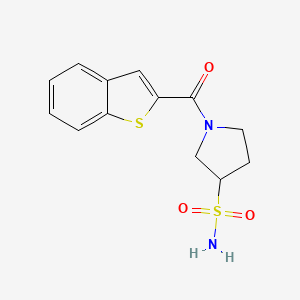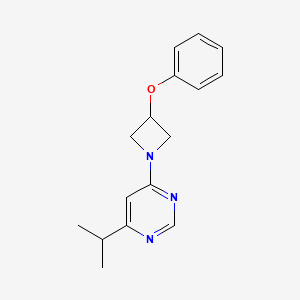
N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide typically involves the reaction of 3-hydroxy-5-methoxybenzene with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-(3-oxo-5-methoxyphenyl)piperidine-1-sulfonamide.
Reduction: Formation of N-(3-hydroxy-5-methoxyphenyl)piperidine-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-hydroxyphenyl)piperidine-1-sulfonamide
- N-(3-methoxyphenyl)piperidine-1-sulfonamide
- N-(3-hydroxy-5-methoxyphenyl)piperidine-1-carboxamide
Uniqueness
N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can enhance its biological activity and specificity compared to similar compounds .
Propriétés
IUPAC Name |
N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-18-12-8-10(7-11(15)9-12)13-19(16,17)14-5-3-2-4-6-14/h7-9,13,15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDOJHWICPKLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)NS(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(1H-imidazol-2-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7413184.png)
![2-[2-Fluoro-4-[(3-methyltriazol-4-yl)methylsulfamoyl]phenoxy]acetic acid](/img/structure/B7413191.png)
![2-[3-(3,6-dihydro-2H-pyran-5-ylmethylsulfamoyl)-4-methoxyphenyl]acetic acid](/img/structure/B7413204.png)


![2-Ethyl-1-[4-(methoxymethyl)phenyl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B7413219.png)
![2-[[2-(Trifluoromethyl)pyridin-3-yl]sulfonylamino]benzoic acid](/img/structure/B7413220.png)
![2-[[(5-Cyanofuran-2-yl)sulfonylamino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7413228.png)
![3-[(1,3-Dimethylpyrazol-4-yl)sulfonyl-(pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B7413231.png)

![4-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7413241.png)
![N-[2-(dimethylamino)ethyl]-6-methyl-2-(methylamino)-N-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7413251.png)
![N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-4,5-dimethylthiophene-2-sulfonamide](/img/structure/B7413254.png)
![N-[(1R,2R)-2-hydroxycyclohexyl]-3-(1H-imidazol-2-yl)propanamide](/img/structure/B7413258.png)
